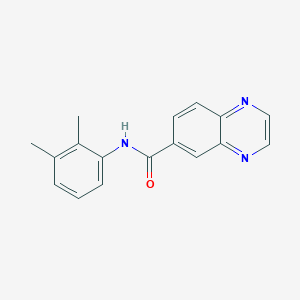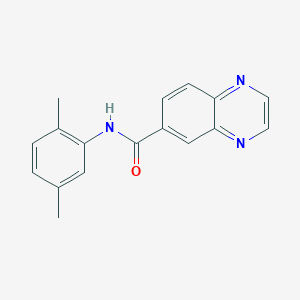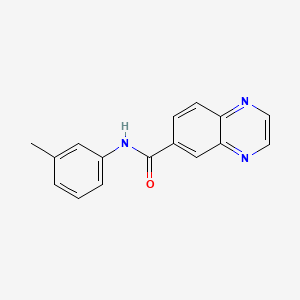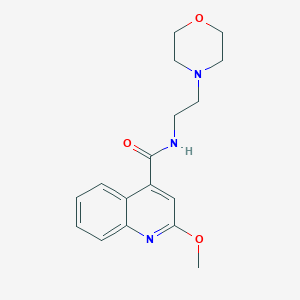
2-chloro-N-(2-methylnaphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-methylnaphthalen-1-yl)acetamide, commonly known as CMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMA is a white crystalline powder that is soluble in organic solvents and is synthesized using specific methods.
科学的研究の応用
CMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CMA has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. CMA has also been investigated for its anti-inflammatory properties and its potential use in the treatment of Alzheimer's disease.
In material science, CMA has been used as a precursor for the synthesis of various organic compounds and polymers. CMA has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high thermal stability and electron transport properties.
In environmental science, CMA has been used as a model compound to study the degradation of organic pollutants in the environment. CMA has also been investigated for its potential use in wastewater treatment due to its ability to adsorb heavy metals and organic pollutants.
作用機序
The mechanism of action of CMA varies depending on its application. In medicinal chemistry, CMA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CMA has also been shown to inhibit the production of inflammatory cytokines, thereby reducing inflammation.
In material science, CMA acts as a precursor for the synthesis of various organic compounds and polymers. CMA's high thermal stability and electron transport properties make it an ideal candidate for the development of OLEDs.
Biochemical and Physiological Effects:
CMA has been shown to have minimal toxicity and is well-tolerated in animal studies. However, its long-term effects on human health are not yet fully understood. CMA has been shown to have anti-inflammatory and anticancer properties, but its effects on other physiological processes are still being investigated.
実験室実験の利点と制限
CMA's high purity and solubility in organic solvents make it an ideal candidate for lab experiments. However, the multi-step synthesis process and the use of hazardous reagents such as chloroacetyl chloride and anhydrous aluminum chloride make the synthesis of CMA challenging and require specialized equipment and expertise.
将来の方向性
There are several future directions for the study of CMA. In medicinal chemistry, further studies are needed to investigate the potential use of CMA as an anticancer and anti-inflammatory agent. In material science, the development of new OLEDs using CMA as a precursor is an area of active research. In environmental science, the study of CMA's potential use in wastewater treatment and the degradation of organic pollutants in the environment is an area of growing interest.
Conclusion:
In conclusion, CMA is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and environmental science. The synthesis of CMA requires specialized equipment and expertise, and its long-term effects on human health are still being investigated. Further studies are needed to fully understand the potential applications of CMA and its mechanism of action.
合成法
CMA is synthesized using a multi-step process that involves the reaction between 2-methylnaphthalene and chloroacetyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then treated with ammonia to form CMA. The reaction conditions and purification methods are critical to ensure a high yield and purity of the final product.
特性
IUPAC Name |
2-chloro-N-(2-methylnaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-6-7-10-4-2-3-5-11(10)13(9)15-12(16)8-14/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATPFRUAVMQNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)
![N-tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7638447.png)
![3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638451.png)

![6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B7638461.png)


![N-(2,6-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638492.png)
![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)

![[2-[2-(2-Fluorobenzoyl)hydrazinyl]-2-oxoethyl] 1-phenylcyclopropane-1-carboxylate](/img/structure/B7638505.png)
![3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638506.png)

![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7638521.png)